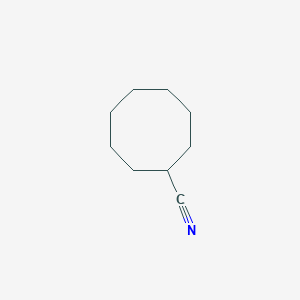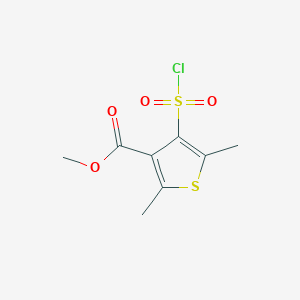![molecular formula C16H17N3O6S B2738121 4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid CAS No. 444336-45-2](/img/structure/B2738121.png)
4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Agents
Compounds structurally similar to the specified chemical have been extensively studied for their potent antibacterial properties. For example, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid exhibits broad antibacterial activity against experimental infections, suggesting the potential use of related compounds in systemic infections due to their toxicological and pharmacokinetic profiles (Goueffon et al., 1981). This highlights the role of quinoline derivatives in developing new antibacterial agents.
Organic Synthesis and Chemical Transformations
Research on 4-oxoquinoline derivatives demonstrates their significance in organic synthesis. Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, through cyclization in the presence of bases, leads to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used (Ukrainets et al., 2014). This underscores the utility of such compounds in synthesizing complex organic molecules with potential biological activities.
Radical Scavenging and Enzyme Inhibition
Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and tested for their free-radical scavenging activity and inhibitory activity against enzymes like d-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). This research showcases the potential therapeutic applications of these compounds in oxidative-stress-related diseases (Solecka et al., 2014).
properties
IUPAC Name |
4-oxo-6-[(2-oxoazepan-3-yl)sulfamoyl]-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c20-14-10-7-9(4-5-12(10)18-8-11(14)16(22)23)26(24,25)19-13-3-1-2-6-17-15(13)21/h4-5,7-8,13,19H,1-3,6H2,(H,17,21)(H,18,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHGMCFBWPNABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)

![N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2738044.png)
![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)

![Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate](/img/structure/B2738050.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea](/img/structure/B2738051.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738052.png)




